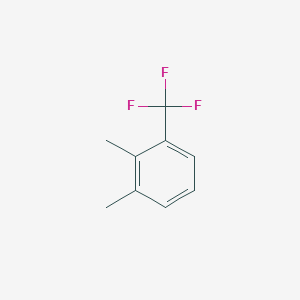

2,3-Dimethylbenzotrifluoride

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-dimethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXMJNGDGKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507699 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-28-9 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethylbenzotrifluoride

Established Synthetic Routes to 2,3-Dimethylbenzotrifluoride

The construction of the C-CF₃ bond on the 2,3-dimethylbenzene scaffold can be approached through either the direct introduction of the trifluoromethyl group onto the pre-formed aromatic ring or by building the aromatic ring with the trifluoromethyl group already in place. The former is often more desirable for late-stage functionalization.

Direct Trifluoromethylation Approaches for Aromatic Systems

Direct trifluoromethylation methods are powerful tools for the synthesis of trifluoromethylated arenes. These reactions introduce the CF₃ group in a single step from a suitable aromatic precursor.

Transition-metal catalysis, particularly with copper, is a cornerstone of modern trifluoromethylation chemistry. mit.edu Copper-mediated cross-coupling reactions typically involve the reaction of an aryl halide with a trifluoromethyl source. beilstein-journals.org In the context of synthesizing this compound, a plausible precursor would be 1-halo-2,3-dimethylbenzene (e.g., 1-iodo- or 1-bromo-2,3-dimethylbenzene).

The general mechanism is believed to involve the formation of a [CuCF₃] species, which then reacts with the aryl halide. beilstein-journals.org A variety of trifluoromethyl sources can be employed, including potassium trifluoroacetate, which offers advantages in terms of cost and handling. nih.gov The reaction conditions for such transformations are typically mild, making them compatible with a range of functional groups. nih.gov

| Aryl Halide | CF₃ Source | Copper Catalyst | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Aryl Iodide | CF₃CO₂K | CuI | DMF | 120°C | Good to Excellent |

| Aryl Bromide | TMSCF₃ | CuI | NMP | 100°C | Moderate to Good |

A diverse array of reagents has been developed for the introduction of the trifluoromethyl group, broadly classified as electrophilic or nucleophilic.

Electrophilic Trifluoromethylating Reagents (e.g., Togni's Reagent): Hypervalent iodine compounds, such as Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), are effective for the electrophilic trifluoromethylation of various nucleophiles, including arenes. wikipedia.orgenamine.net The reaction with an electron-rich aromatic system like 1,2-dimethylbenzene could potentially be directed to the desired position under appropriate conditions, possibly with the use of a Lewis or Brønsted acid to enhance the electrophilicity of the reagent. rsc.org These reactions often proceed under mild conditions and show good functional group tolerance. enamine.net

Nucleophilic Trifluoromethylating Reagents (e.g., Ruppert-Prakash Reagent): The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent. google.com Its application in the direct trifluoromethylation of an unactivated aromatic C-H bond is challenging. However, it is highly effective in copper-catalyzed cross-coupling reactions with aryl halides. nih.gov For the synthesis of this compound, this would involve the reaction of a 1-halo-2,3-dimethylbenzene with TMSCF₃ in the presence of a copper catalyst and a fluoride (B91410) source to activate the silicon-carbon bond. nih.gov

| Reagent | Type | Typical Substrate | Activator/Catalyst |

|---|---|---|---|

| Togni's Reagent II | Electrophilic | Arenes, Alkenes, Thiols | Lewis/Brønsted Acids, Copper |

| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Aryl Halides, Carbonyls | Fluoride source, Copper |

Multi-step Organic Synthesis Strategies

Multi-step synthesis provides a robust and often more controlled approach to complex molecules like this compound, starting from readily available precursors.

A common strategy involves the functionalization of a dimethylated benzene (B151609) derivative. For instance, starting with 2,3-dimethylaniline, a Sandmeyer-type reaction can be employed. sigmaaldrich.com This involves the diazotization of the aniline (B41778) to form a diazonium salt, which is then reacted with a trifluoromethyl source in the presence of a copper catalyst. This method is particularly useful for introducing the trifluoromethyl group at a specific position on the aromatic ring.

Retrosynthetic analysis is a powerful tool for devising synthetic routes by working backward from the target molecule. arxiv.org For this compound, two primary disconnections can be considered.

The first disconnection is the C-CF₃ bond, which points to a direct trifluoromethylation strategy. This leads to precursors such as 1,2-dimethylbenzene or a functionalized derivative like 1-halo-2,3-dimethylbenzene. The forward synthesis would then involve a trifluoromethylation reaction as previously described.

A second approach involves disconnecting a C-C bond of the aromatic ring. However, a more practical retrosynthetic step would be a functional group interconversion. For example, the trifluoromethyl group can be retrosynthetically derived from a trichloromethyl group, which in turn can be formed from a methyl group. This suggests a synthesis starting from 1,2,3-trimethylbenzene. The forward synthesis would involve the selective radical chlorination of one methyl group to form a trichloromethyl group, followed by a halogen exchange reaction (e.g., using SbF₃ or HF) to yield the benzotrifluoride (B45747).

This retrosynthetic thinking allows for the exploration of multiple synthetic pathways and the selection of the most viable route based on factors such as reagent availability, reaction yield, and scalability.

Emerging and Advanced Synthetic Approaches for Benzotrifluoride Derivatives

Recent advancements in synthetic organic chemistry have provided powerful tools for the introduction of trifluoromethyl groups into aromatic systems. These modern methods, including flow chemistry, photochemistry, and electrochemistry, offer advantages such as milder reaction conditions, higher efficiency, and the ability to functionalize complex molecules at late stages of a synthetic sequence.

Flow chemistry, utilizing microreactors, has emerged as a powerful technique for the synthesis of trifluoromethylarenes. This approach offers significant advantages over traditional batch processing, primarily due to superior irradiation of the reaction mixture, which leads to remarkable acceleration of reaction rates. scispace.com

A continuous-flow protocol for the trifluoromethylation of arenes and heterocycles has been developed using photoredox catalysis. thieme-connect.comresearchgate.net This methodology employs sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, as a stable, inexpensive, and solid trifluoromethyl source. scispace.com The reaction is typically catalyzed by an iridium complex, such as Ir{dF(CF3)ppy}2]PF6, which demonstrates high luminescence quenching efficiency in the presence of the Langlois reagent, indicating effective generation of the crucial trifluoromethyl radical. scispace.com

In a typical flow setup, a solution containing the aromatic substrate, the photocatalyst, CF3SO2Na, and an oxidant like (NH4)2S2O8 in a solvent such as DMSO is pumped through a fluoropolymer tube coiled around a light source (e.g., blue LEDs). scispace.com This setup allows for efficient and uniform light penetration, enabling significant product formation in short residence times, often around 30 minutes. scispace.comthieme-connect.com The methodology has proven effective for unactivated arenes, a particularly challenging transformation that often requires long reaction times in batch protocols. scispace.com

More recently, non-toxic, metal-free photocatalysts like nanostructured carbon nitride have been employed in continuous-flow systems. acs.orgnih.gov These catalysts can be packed into a reactor bed, facilitating catalyst reusability and enabling intensified scale-up for industrial applications. acs.orgnih.gov

Table 1: Representative Conditions for Flow Chemistry Trifluoromethylation

| Parameter | Description |

|---|---|

| CF3 Source | Sodium trifluoromethanesulfinate (CF3SO2Na) |

| Catalyst | Iridium-based photoredox catalysts or nanostructured carbon nitride |

| Reactor | Microflow reactor (e.g., Vapourtec) with fluoropolymer tubing |

| Light Source | Blue LEDs (e.g., 450 nm) |

| Residence Time | Typically 30 minutes or less |

| Advantages | Rapid reaction rates, scalability, improved safety, high efficiency |

Photochemical methods, specifically those employing photoredox catalysis, represent a mild and operationally simple strategy for the direct trifluoromethylation of unactivated arenes. princeton.eduprinceton.edu This approach circumvents the need for pre-functionalization of the aromatic ring (e.g., with boronic acids or halides), which is often required in traditional cross-coupling strategies. princeton.edu

The transformation is mediated by a photocatalyst that, upon excitation by visible light from a simple source like a household light bulb, initiates a single-electron transfer (SET) process. princeton.eduprinceton.edu This generates a trifluoromethyl radical from a suitable precursor, such as triflyl chloride (TfCl) or other sources. princeton.edu The highly reactive CF3 radical then adds to the aromatic ring. This radical-mediated mechanism is successful at room temperature, in contrast to other methods that may require high temperatures. princeton.edu

This methodology has demonstrated broad utility, successfully adding the CF3 group to a wide range of aromatic and heteroaromatic systems. nih.gov It shows remarkable tolerance for various functional groups and can prepare sterically hindered motifs, such as ortho-trifluoromethyl xylenes, which are challenging to access via other means. princeton.edu The ability to perform these transformations at late stages of a synthetic route is particularly beneficial for medicinal chemistry and drug development. princeton.eduprinceton.edu

Table 2: Key Features of Photoredox-Catalyzed Trifluoromethylation

| Feature | Description |

|---|---|

| Mechanism | Radical-mediated C-H functionalization |

| Conditions | Room temperature, visible light (e.g., household bulb) |

| Catalysts | Commercial photoredox catalysts (e.g., Iridium or Ruthenium complexes) |

| Key Advantage | No pre-functionalization of the arene required |

| Substrate Scope | Broad, including electron-rich and sterically hindered arenes |

Electrochemical synthesis offers an environmentally benign alternative for the trifluoromethylation of arenes by using electricity as a "reagent" to drive the reaction, thereby avoiding the need for transition metal catalysts or external chemical oxidants. researchgate.net These methods can generate trifluoromethyl radicals through either anodic oxidation or cathodic reduction pathways. researchgate.netacs.org

In one approach, the direct anodic oxidation of the Langlois reagent (CF3SO2Na) generates CF3 radicals for subsequent reaction with an aromatic substrate. researchgate.net This external-oxidant-free process can be conducted efficiently and on a gram scale. researchgate.net An alternative strategy involves the cathodic, reductive generation of CF3 radicals. For instance, an unstable triflyltriethylammonium complex, generated in situ from inexpensive triflyl chloride and triethylamine, can be electrochemically reduced to produce the necessary radicals. acs.org

A significant advancement is the development of electrophotochemical methods, which combine the power of electrochemistry and photochemistry. chemistryviews.orgrsc.org This dual approach facilitates the use of trifluoroacetic acid (TFA), an inexpensive, abundant, and low-toxicity reagent, as the CF3 source. chemistryviews.orgacs.org TFA has a very high oxidation potential, making it challenging to use in conventional methods. However, the combination of light and electricity enables its oxidative decarboxylation to generate CF3 radicals under catalyst- and external oxidant-free conditions. chemistryviews.orgacs.org This strategy is effective for a broad range of (hetero)arenes and can be adapted for the introduction of other perfluoroalkyl groups. chemistryviews.org

Table 3: Comparison of Electrochemical Trifluoromethylation Methods

| Method | CF3 Source | Key Characteristic |

|---|---|---|

| Anodic Oxidation | CF3SO2Na | External-oxidant-free C-H trifluoromethylation. |

| Cathodic Reduction | Triflyl Chloride | Reductive generation of CF3 radicals from an in situ formed complex. |

| Electrophotochemical | Trifluoroacetic Acid (TFA) | Catalyst- and oxidant-free; uses a challenging but inexpensive CF3 source. |

Chemical Reactivity and Transformation of 2,3 Dimethylbenzotrifluoride

Functionalization and Derivatization Reactions of 2,3-Dimethylbenzotrifluoride

Functionalization of the this compound scaffold can be achieved through several pathways, with the regiochemical outcome being a critical consideration due to the competing directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene functionalization. In this compound, the reaction rate and the position of substitution are influenced by the combined effects of the activating methyl groups and the deactivating trifluoromethyl group.

The methyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the trifluoromethyl group is a powerful deactivating group that directs incoming electrophiles to the meta position. study.comcolumbia.edu The three available positions for substitution on the this compound ring are C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized below.

| Position | Directed by C1 (-CF₃) | Directed by C2 (-CH₃) | Directed by C3 (-CH₃) | Combined Electronic Influence |

|---|---|---|---|---|

| C4 | - | - | Ortho (Activating) | Activated |

| C5 | Meta (Deactivating) | Para (Activating) | - | Activated & Aligned with Deactivator's Directive |

| C6 | - | - | Para (Activating) | Activated |

Position 4: Activated by the C3-methyl group. However, this position is subject to significant steric hindrance from the adjacent methyl group, making it a less likely site for substitution. jove.com

Position 5: This position is electronically favored as it is para to the activating C2-methyl group and meta to the deactivating C1-trifluoromethyl group. The alignment of these directing effects makes C5 a probable site of electrophilic attack.

Position 6: This position is activated, being para to the C3-methyl group, and is sterically more accessible than the C4 position.

Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring primarily at the C5 and C6 positions. The precise ratio of these products would depend on the specific electrophile and reaction conditions, balancing electronic preferences against steric accessibility. masterorganicchemistry.commsu.edu

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds that typically requires the presence of a good leaving group and at least one strong electron-withdrawing group positioned ortho or para to it. byjus.comwikipedia.orglibretexts.org

This compound itself lacks a leaving group and is therefore inert to SNAr reactions. To consider its potential reactivity, one must hypothesize a derivative, for instance, 4-chloro-2,3-dimethylbenzotrifluoride. In such a case, the reaction would still be highly unfavorable due to several factors:

Electronic Effects: The two methyl groups are electron-donating, which deactivates the ring toward nucleophilic attack by increasing electron density. masterorganicchemistry.com The only significant electron-withdrawing group, -CF₃, is positioned meta to the hypothetical leaving group at C4. This orientation does not allow for resonance stabilization of the negative charge in the Meisenheimer complex intermediate, which is crucial for the reaction to proceed. libretexts.orglibretexts.org

Steric Effects: The presence of two adjacent methyl groups creates considerable steric hindrance around the aromatic ring, physically impeding the approach of a nucleophile. wikipedia.org

Due to this combination of unfavorable electronic and steric factors, this compound and its simple halo-derivatives are not viable substrates for traditional SNAr reactions.

A more contemporary approach to modifying this compound involves targeting the C-F bonds of the trifluoromethyl group directly. These defluorinative functionalization methods provide access to valuable difluoromethyl (Ar-CF₂R) and difluoromethyl (Ar-CF₂H) motifs. acs.orgnih.gov

Hydrodefluorination: This process involves the selective replacement of a single fluorine atom with a hydrogen atom. A common method utilizes photoredox catalysis, where single electron transfer (SET) to the trifluoromethylarene generates a radical anion. nih.gov This intermediate then expels a fluoride (B91410) ion to form a difluorobenzylic radical, which is subsequently converted to the product. The two electron-donating methyl groups on this compound would make the initial reduction step more energetically demanding compared to electron-deficient benzotrifluorides.

Cross-Coupling: Defluorinative cross-coupling reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds. These transformations are often achieved through photoredox or transition-metal catalysis. nih.govacs.org A typical pathway involves the generation of a difluorobenzylic radical intermediate, which can then be trapped by coupling partners such as unactivated alkenes in a defluoroalkylation process. acs.org This strategy allows for the construction of more complex molecular architectures from the benzotrifluoride (B45747) core.

| Pathway | Transformation | Key Intermediate | Typical Catalysis |

|---|---|---|---|

| Hydrodefluorination | Ar-CF₃ ⟶ Ar-CF₂H | Difluorobenzyl Radical (Ar-ĊF₂) | Photoredox Catalysis nih.govnih.gov |

| Defluoroalkylation | Ar-CF₃ + Alkene ⟶ Ar-CF₂-Alkyl | Difluorobenzyl Radical (Ar-ĊF₂) | Photoredox Catalysis acs.org |

| Defluorinative Silylation | Ar-CF₃ ⟶ Ar-CF₂-SiR₃ | Difluoromethyl Anion | Lewis Acid / Reducing Agent researchgate.net |

Reaction Mechanism Elucidation for this compound Transformations

Understanding the underlying mechanisms of these reactions is key to predicting their outcomes and optimizing conditions.

Electrophilic Aromatic Substitution (EAS): The mechanism is a two-step process. masterorganicchemistry.comwikipedia.orgbyjus.com

Attack and Formation of Arenium Ion: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation: A weak base removes the proton from the sp³-hybridized carbon bearing the new electrophile, restoring aromaticity and yielding the substituted product.

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism, though not viable for this specific compound, proceeds via an addition-elimination pathway. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy, resonance-stabilized carbanion intermediate (a Meisenheimer complex).

Elimination of Leaving Group: Aromaticity is restored by the expulsion of the leaving group. It is worth noting that recent research suggests many reactions previously assumed to be stepwise may follow a concerted mechanism. harvard.edunih.govrsc.org

Photoredox-Catalyzed Defluorinative Alkylation: This process follows a radical-based catalytic cycle. acs.orgnih.govrsc.org

Catalyst Excitation: A photocatalyst absorbs visible light to reach an excited state.

Single Electron Transfer (SET): The excited photocatalyst reduces the this compound, forming a radical anion.

C-F Bond Cleavage: The radical anion rapidly fragments, ejecting a fluoride ion (F⁻) to generate a difluorobenzylic radical.

Radical Addition: The electrophilic difluorobenzylic radical adds across the double bond of an alkene partner.

Product Formation and Catalyst Regeneration: The resulting alkyl radical is reduced by the oxidized photocatalyst, and subsequent protonation yields the final product while regenerating the ground-state photocatalyst.

Stereoselectivity: For the reactions discussed that directly functionalize the aromatic ring (EAS, SNAr), stereoselectivity is not a relevant concept, as the aromatic ring is planar and the resulting products are typically achiral unless a chiral reagent or catalyst introduces a new stereocenter elsewhere in the molecule.

Regioselectivity: This is the paramount consideration for transformations of this compound.

In EAS: Regioselectivity is determined by the stability of the intermediate arenium ion. libretexts.org Attack at each possible position (C4, C5, C6) leads to a different set of resonance structures for the carbocation intermediate. The most stable intermediates, and thus the major products, arise from pathways where the positive charge can be delocalized onto the carbons bearing the electron-donating methyl groups. Analysis suggests that attack at C5 and C6 is favored over the sterically hindered C4 position. jove.comrsc.org

In SNAr: Regioselectivity is dictated by the position of the leaving group relative to electron-withdrawing groups. The reaction is only efficient when strong EWGs are ortho or para to the leaving group, a condition not met in derivatives of this compound. libretexts.org

In Defluorinative Functionalization: These reactions are inherently regioselective for the trifluoromethyl group, as the C(sp³)-F bonds are the target of the chemical transformation, leaving the aromatic C-H bonds intact. acs.orgnih.gov

Role of Catalysts in Directing Reaction Mechanisms and Selectivity

While specific catalytic transformations targeting this compound are not extensively detailed in the available research, the principles of catalytic reactions on substituted benzotrifluorides can be discussed to infer potential reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, the presence of two methyl groups at the 2- and 3-positions, which are ortho- and meta-directing electron-donating groups, complicates the prediction of regioselectivity in catalytic reactions.

Catalysts play a crucial role in overcoming the inherent reactivity patterns of substrates and enabling selective functionalization. For instance, transition metal catalysts are widely used for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. In the context of benzotrifluoride derivatives, photocatalysis has emerged as a powerful tool for C-F bond functionalization. nih.govscispace.com These methods often employ a photoredox catalyst that, upon excitation with visible light, can engage the trifluoromethylarene in a single-electron transfer (SET) process. nih.govscispace.com This leads to the formation of a radical anion, which can then undergo C-F bond cleavage to generate a difluorobenzyl radical. This reactive intermediate can then be trapped by various reagents to afford selectively functionalized products. nih.gov

The selectivity of these catalytic reactions is governed by a combination of factors including the electronic and steric properties of the substrate, the nature of the catalyst, and the reaction conditions. For this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing trifluoromethyl group, along with the specific substitution pattern, would influence the regioselectivity of catalytic C-H or C-F functionalization.

For example, in photocatalytic defluoroalkylation reactions of unactivated trifluoromethylarenes, a variety of substrates with different electronic properties can be successfully functionalized. nih.govscispace.com The regioselectivity of intermolecular addition to an olefin substrate is a key aspect of these transformations. nih.gov While specific data for this compound is not available, the general mechanism involves the formation of a difluorobenzyl radical that adds to an alkene, followed by a hydrogen atom transfer to yield the final product. nih.gov The choice of catalyst and reaction partners is critical in directing the reaction towards the desired product and minimizing side reactions.

Photochemical Reactivity of the Benzotrifluoride Moiety

The benzotrifluoride moiety can undergo photochemical transformations, with the nature and position of substituents on the aromatic ring playing a significant role in the reaction pathways and efficiencies. acs.orgnih.govacs.org

Direct Photodefluorination Studies and Mechanistic Insights

Direct photodefluorination of benzotrifluoride derivatives in aqueous environments can occur upon UV irradiation, leading to the formation of the corresponding benzoic acids. acs.orgnih.govacs.org This process involves the hydrolysis of the C-F bonds of the trifluoromethyl group. The mechanism of this photoreaction is believed to proceed from the excited singlet state of the molecule.

The efficiency of photodefluorination is highly dependent on the electronic properties of the ring substituents. acs.org Generally, strong electron-donating groups (EDGs) on the aromatic ring enhance the rate of photodefluorination, while electron-withdrawing groups (EWGs) tend to decrease the reactivity. acs.orgnih.govacs.org This suggests that the excited state involved in the C-F bond cleavage has a charge-transfer character, where electron density is pushed towards the trifluoromethyl group, facilitating the departure of a fluoride ion.

While direct photodefluorination is a known pathway, another significant photochemical process for methyl-substituted benzotrifluorides is photoisomerization. Irradiation of dimethylbenzotrifluoride isomers in acetonitrile (B52724) can lead to efficient photoisomerization, where the positions of the methyl and trifluoromethyl groups on the aromatic ring rearrange.

Influence of Ring Substituents (e.g., Methyl Groups) on Photochemical Reactivity and Quantum Yields

The presence of methyl groups, as in this compound, has a notable influence on the photochemical reactivity and quantum yields of the benzotrifluoride moiety. Methyl groups are generally considered to be weakly electron-donating. Based on the general trend that EDGs enhance photodefluorination, the two methyl groups in this compound would be expected to increase its susceptibility to this photoreaction compared to unsubstituted benzotrifluoride.

The position of the substituents is also critical. Studies on monosubstituted benzotrifluorides have shown that the quantum yield of photodefluorination can vary significantly with the substitution pattern (ortho, meta, or para). acs.org For some electron-donating substituents, substitution at the 2- and 3-positions results in higher photodefluorination rates compared to the 4-position. acs.org This suggests that the 2,3-disubstitution pattern in this compound could lead to a higher quantum yield for photodefluorination compared to other dimethyl isomers.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. The table below, derived from studies on various monosubstituted benzotrifluorides, illustrates the significant impact of the electronic nature of the substituent on the quantum yield of fluoride production. acs.org Strong electron-donating groups lead to the highest quantum yields. acs.org

| Substituent | Electronic Property | Quantum Yield (Φ) x 10-4 |

|---|---|---|

| -NHCH3 | Strong Electron-Donating | ~2 |

| -NH2 | Strong Electron-Donating | ~2 |

| -OH | Strong Electron-Donating | ~2 |

| -COCH3 | Electron-Withdrawing | Lower |

| -CN | Electron-Withdrawing | Lower |

| -NO2 | Strong Electron-Withdrawing | Lower |

While the specific quantum yield for this compound is not provided in the searched literature, the presence of two electron-donating methyl groups suggests that its quantum yield for photodefluorination would be higher than that of unsubstituted benzotrifluoride, but likely lower than that of derivatives with strongly electron-donating substituents like amino or hydroxyl groups. acs.org

Advanced Spectroscopic Characterization of 2,3 Dimethylbenzotrifluoride

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy would be the primary tool for elucidating the structure of 2,3-Dimethylbenzotrifluoride.

Predicted Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the six protons of the two methyl groups. The aromatic protons would appear as complex multiplets in the downfield region (likely ~7.0-7.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the two methyl groups and the trifluoromethyl group. The two methyl groups, being in different chemical environments (one ortho and one meta to the CF₃ group), would likely appear as two distinct singlets in the upfield region (likely ~2.2-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would be expected to show nine distinct signals: one for the trifluoromethyl carbon, six for the aromatic carbons, and two for the methyl carbons. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups.

¹⁹F NMR: The fluorine NMR spectrum would be expected to show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be characteristic of benzotrifluorides, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃.

Predicted Advanced NMR Techniques for Conformational Analysis and Dynamics

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could theoretically be used to probe the spatial proximity between the protons of the methyl groups and the fluorine atoms of the trifluoromethyl group. This could provide insights into the preferred rotational conformation of the CF₃ group relative to the plane of the benzene (B151609) ring, which may be influenced by steric hindrance from the adjacent methyl group.

Predicted Solid-State NMR Investigations for Crystalline Structures and Polymorphism

Should this compound be a crystalline solid at a given temperature, solid-state NMR (ssNMR) could be employed. ¹³C and ¹⁹F ssNMR would provide information on the molecular packing and the presence of different crystalline forms (polymorphism) by revealing differences in chemical shifts and relaxation times in the solid state compared to the solution state.

Predicted Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. Other expected bands would include C-H stretching from the aromatic ring and methyl groups (~2900-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly sensitive to the symmetric vibrations of the molecule. The symmetric C-F stretching and the vibrations of the benzene ring would be expected to produce strong signals.

Predicted Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or hexane) would be expected to display absorption bands characteristic of substituted benzenes. These absorptions arise from π → π* electronic transitions within the aromatic ring. The substitution pattern (two methyl groups and a trifluoromethyl group) would cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene, likely towards longer wavelengths (a bathochromic shift).

Predicted Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation

Accurate Mass: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental formula C₉H₉F₃.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected. Common fragmentation pathways for benzotrifluorides involve the loss of a fluorine atom to form an [M-F]⁺ ion, or the loss of the entire CF₃ group to yield a dimethylphenyl cation. Fragmentation of the methyl groups (loss of H or CH₃) is also possible. The resulting fragmentation pattern would be a unique fingerprint for the molecule.

Integration of Spectroscopic Data with Chemometric Approaches for Enhanced Interpretation

The spectroscopic characterization of this compound, while powerful, can yield complex datasets, particularly when analyzing mixtures or studying subtle molecular interactions. The sheer volume and intricacy of data from techniques like high-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) can make manual interpretation challenging and time-consuming. To address this, chemometric approaches are increasingly integrated with spectroscopic data to extract meaningful information, identify patterns, and build predictive models. These multivariate statistical methods can significantly enhance the interpretation of complex spectral data, providing insights that might otherwise be obscured.

Chemometrics leverages mathematical and statistical methods to analyze chemical data. In the context of spectroscopy, this involves treating the entire spectrum as a single data point in a high-dimensional space. By analyzing collections of these spectra simultaneously, chemometrics can uncover latent variables that correlate with specific chemical or physical properties. For a molecule like this compound, this could be particularly useful for differentiating it from its isomers (e.g., 2,4-Dimethylbenzotrifluoride or 3,5-Dimethylbenzotrifluoride), quantifying it in complex matrices, or monitoring its transformation during chemical reactions.

One of the most common chemometric techniques applied to spectroscopic data is Principal Component Analysis (PCA) . PCA is an unsupervised pattern recognition method that reduces the dimensionality of a dataset while retaining most of the original variance. nih.gov It achieves this by transforming the original variables (e.g., absorbance at each wavenumber in an IR spectrum or chemical shift at each point in an NMR spectrum) into a smaller set of new, uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data.

For instance, a study involving the analysis of different isomers of dimethylbenzotrifluoride would generate spectra with subtle differences. While individual peak shifts might be difficult to track, PCA can effectively highlight the systematic variations. By plotting the scores of the first few principal components, samples can be visualized in a lower-dimensional space, often revealing clusters corresponding to each isomer. The corresponding loadings plots would indicate which spectral regions are most influential in discriminating between the isomers.

Another powerful chemometric tool is Partial Least Squares (PLS) regression . Unlike PCA, PLS is a supervised method used to build predictive models. It is particularly effective when the number of predictor variables (e.g., spectral data points) is much larger than the number of observations, a common scenario in spectroscopy. PLS regression can be used to create calibration models that correlate spectral data with a quantitative property of interest, such as the concentration of this compound in a solvent mixture. By training the model on a set of samples with known concentrations, the concentration of new, unknown samples can be predicted from their spectra.

The integration of chemometrics is especially beneficial for the analysis of ¹⁹F NMR data of fluorinated compounds. nih.gov The large chemical shift dispersion and the presence of complex long-range couplings in ¹⁹F NMR can lead to congested spectra in mixtures. jeol.comjeolusa.com Chemometric methods can help to deconvolve these complex spectra, enabling the identification and quantification of individual fluorinated species.

To illustrate the application of these methods, consider a hypothetical dataset comprising the FT-IR spectra of various isomers of dimethylbenzotrifluoride.

Table 1: Hypothetical FT-IR Peak Intensities for Dimethylbenzotrifluoride Isomers

| Wavenumber (cm⁻¹) | This compound | 2,4-Dimethylbenzotrifluoride | 3,5-Dimethylbenzotrifluoride |

|---|---|---|---|

| 1620 | 0.45 | 0.48 | 0.52 |

| 1450 | 0.65 | 0.62 | 0.58 |

| 1320 | 0.88 | 0.85 | 0.82 |

| 1160 | 0.95 | 0.92 | 0.90 |

| 1120 | 0.78 | 0.81 | 0.85 |

In this simplified example, a PCA of this data would likely show a clear separation of the three isomers in the scores plot of the first two principal components. The loadings plot would highlight the wavenumbers with the most significant variation, indicating which vibrational modes are most characteristic for each isomer.

Similarly, a PLS model could be developed to quantify the concentration of this compound in a mixture containing other aromatic compounds.

Table 2: Illustrative Data for a PLS Calibration Model

| Sample ID | Concentration of this compound (%) | Absorbance at 1320 cm⁻¹ | Absorbance at 1160 cm⁻¹ |

|---|---|---|---|

| 1 | 1 | 0.12 | 0.15 |

| 2 | 5 | 0.58 | 0.72 |

| 3 | 10 | 1.15 | 1.45 |

By correlating the spectral data with the known concentrations, a robust model can be built to predict the concentration of this compound in future samples.

Computational and Theoretical Studies on 2,3 Dimethylbenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can provide insights into molecular geometry, orbital energies, and electron distribution, which are key to predicting a molecule's reactivity and properties.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical study would involve geometry optimization of 2,3-Dimethylbenzotrifluoride to find its most stable three-dimensional structure. Following optimization, various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) would be calculated. These properties are crucial for understanding the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack. However, specific DFT data for this compound are not available in the reviewed literature.

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy in Predicting Molecular Characteristics

For higher accuracy, especially in describing electron correlation effects, ab initio methods like Møller-Plesset perturbation theory (MP2) are often employed. These methods, while computationally more demanding than DFT, can provide more reliable predictions for properties such as bond lengths, bond angles, and interaction energies. A comparative study using both DFT and MP2 would offer a comprehensive understanding of the molecular characteristics of this compound. Unfortunately, no such studies dedicated to this compound have been found.

Conformational Analysis and Energy Landscapes of this compound

The presence of methyl and trifluoromethyl groups on the benzene (B151609) ring suggests the possibility of different rotational isomers (conformers) for this compound. A conformational analysis would involve systematically rotating the C-C and C-CF3 bonds to map out the potential energy surface. This analysis would identify the lowest energy conformers and the energy barriers between them. Understanding the conformational landscape is essential for interpreting experimental spectra and predicting the molecule's behavior in different environments. No specific conformational analysis studies for this compound are publicly available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results. For this compound, calculations of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and vibrational frequencies (infrared and Raman spectra) would be invaluable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions, while frequency calculations are a standard output of geometry optimization computations. Comparing these theoretical spectra with experimental data, if available, would validate the computational models. Regrettably, there are no published computational predictions of the spectroscopic parameters for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

To understand the reactivity of this compound, computational modeling of its potential reaction mechanisms is necessary. This would involve identifying the transition states and calculating the activation energies for various reactions, such as electrophilic aromatic substitution or reactions involving the methyl or trifluoromethyl groups. Such studies would provide valuable insights into the regioselectivity and kinetics of its chemical transformations. At present, no such modeling of reaction mechanisms specifically for this compound has been reported.

Synthetic Applications and Role As a Chemical Intermediate

2,3-Dimethylbenzotrifluoride as a Key Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, the utility of a building block is determined by its unique structural characteristics and reactivity. This compound possesses a distinct substitution pattern on the benzene (B151609) ring, which can direct further chemical transformations to specific positions. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position. Conversely, the methyl groups are weakly activating and ortho-, para-directing. The interplay of these electronic effects can be strategically exploited in multi-step syntheses to achieve desired substitution patterns on the aromatic core.

While direct examples of this compound in complex syntheses are not readily found, the broader class of benzotrifluoride (B45747) derivatives serves as essential precursors. For instance, related compounds like 2,3-dichlorobenzotrifluoride (B1294808) are utilized as starting materials in the synthesis of agricultural herbicides. This suggests that this compound could similarly serve as a foundational molecule for the synthesis of novel bioactive compounds, where the specific arrangement of the methyl and trifluoromethyl groups is crucial for biological activity.

Precursor for the Synthesis of Complex Molecular Architectures and Specialty Chemicals

The synthesis of complex molecules often relies on the sequential addition of functional groups to a core scaffold. This compound provides a fluorinated aromatic core that can be further elaborated. The methyl groups, for example, can undergo oxidation to carboxylic acids or halogenation to introduce further reactive handles. These transformations would yield multifunctional intermediates that can participate in a variety of coupling reactions to build more complex structures.

The development of specialty chemicals, such as advanced polymers or dyes, often requires monomers with specific properties. Fluorinated compounds are known to impart unique characteristics like thermal stability, chemical resistance, and altered electronic properties. It is plausible that this compound could be a precursor to monomers used in the synthesis of specialty polymers where the trifluoromethyl group contributes to the desired material properties.

Application in the Construction of Fluorinated Aromatic Rings in Target Molecules

The incorporation of fluorinated aromatic rings is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound represents a pre-functionalized aromatic ring that can be incorporated into larger molecules.

Synthetic methodologies that involve the coupling of aromatic rings, such as Suzuki or Buchwald-Hartwig reactions, could potentially utilize derivatives of this compound. For example, if one of the methyl groups were converted to a halogen, this would provide a site for cross-coupling, effectively installing the 2,3-dimethyl-5-(trifluoromethyl)phenyl moiety into a target molecule. While specific examples for this particular isomer are not documented, the principle is well-established for other substituted benzotrifluorides in the synthesis of complex organic molecules.

Below is a table of chemical compounds that could be theoretically derived from this compound for use in further synthetic applications.

| Compound Name | Molecular Formula | Potential Synthetic Application |

| 2,3-Dimethyl-5-nitrobenzotrifluoride | C₉H₈F₃NO₂ | Intermediate for the synthesis of amines and other functional groups. |

| 2,3-Bis(bromomethyl)benzotrifluoride | C₉H₇Br₂F₃ | Precursor for the formation of larger cyclic or heterocyclic structures. |

| 2-(Trifluoromethyl)-3-methylbenzoic acid | C₉H₇F₃O₂ | Building block for ester and amide formation in drug discovery. |

Advanced Analytical Techniques for 2,3 Dimethylbenzotrifluoride in Non Biological Matrices

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone for separating 2,3-Dimethylbenzotrifluoride from complex mixtures to ensure accurate purity assessment and quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity.

Research Findings: Method development for fluorinated aromatic compounds often utilizes C18 (octadecylsilane) columns due to their strong hydrophobic retention capabilities. ekb.eg A gradient elution using a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed to achieve optimal separation from impurities. ekb.eg Detection is most commonly performed using an Ultraviolet (UV) detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region (around 210-230 nm). For higher sensitivity and selectivity, a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector can be used, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Trifluorides

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The non-polar organic modifier. |

| Gradient | 50% B to 95% B over 20 min | Allows for elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 220 nm | Wavelength for optimal absorbance of the aromatic ring. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Given the volatility of benzotrifluoride (B45747) derivatives, Gas Chromatography (GC) is an exceptionally well-suited technique for their analysis. researchgate.net It is widely used for purity testing of raw materials and for trace analysis in environmental samples.

Research Findings: The analysis typically involves a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS (5% phenyl-methylpolysiloxane). scispace.com A temperature-programmed oven is used to separate compounds based on their boiling points and interaction with the stationary phase. For quantitative analysis, a Flame Ionization Detector (FID) provides a robust and linear response for hydrocarbons. For enhanced sensitivity towards halogenated compounds like this compound, an Electron Capture Detector (ECD) can be employed. The NIST Chemistry WebBook provides extensive data on GC retention indices for related compounds like benzotrifluoride on various stationary phases. nist.gov

Table 2: Typical Gas Chromatography (GC) Conditions for Benzotrifluoride Derivatives

| Parameter | Condition | Purpose |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | General purpose column for separating volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures consistent and reproducible chromatography. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50°C (hold 2 min), then 10°C/min to 280°C | Separates compounds based on boiling point. |

| Detector | FID or MS | FID for general quantification, MS for identification. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for both quantification and unambiguous identification. rsc.org

Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile organic compounds. researchgate.net Following GC separation, molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a "molecular fingerprint," allowing for positive identification of this compound by comparing its fragmentation pattern to spectral libraries. This technique is highly sensitive and has been successfully used to determine benzotrifluoride derivatives at trace levels (μg/L) in groundwater. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org It is particularly useful for analyzing samples that may not be suitable for GC. For compounds like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ion source. LC-MS, and particularly its tandem version (LC-MS/MS), offers exceptional selectivity and sensitivity, making it ideal for quantifying analytes at very low concentrations in complex matrices. nih.govnih.gov

Sample Preparation and Extraction Methodologies from Complex Non-Biological Matrices

Effective sample preparation is a critical step that precedes chromatographic analysis, designed to isolate and concentrate this compound from the sample matrix and remove interfering substances. researchgate.net The choice of method depends heavily on the matrix type (e.g., water, soil, industrial effluent).

Research Findings: For aqueous samples, several techniques are employed for the extraction of benzotrifluoride derivatives. Purge-and-Trap (P&T) is highly effective for volatile compounds and has been used to extract benzotrifluoride and its chlorinated derivatives from groundwater. researchgate.netSolid-Phase Extraction (SPE) is a versatile method used for both volatile and semi-volatile compounds. researchgate.net It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a small volume of organic solvent. researchgate.netnih.gov For benzotrifluoride derivatives, SPE with an automated system has been successfully applied. researchgate.net A more modern technique, Dispersive Liquid-Liquid Microextraction (DLLME) , offers high enrichment factors with minimal solvent usage and has been applied for the analysis of benzotriazoles in water. nih.gov

For solid matrices like soil or industrial sludge, Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) can be used. nih.gov These methods use elevated temperatures and pressures to quickly and efficiently extract analytes from the solid sample into a solvent.

Table 3: Comparison of Extraction Techniques for Non-Biological Matrices

| Technique | Principle | Applicable Matrix | Advantages | Disadvantages |

| Purge-and-Trap (P&T) | Inert gas purges volatiles from sample onto a sorbent trap. | Water, Aqueous solutions | Excellent for highly volatile compounds, easily automated. | Limited to volatile and semi-volatile analytes. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Water, Liquid waste | High concentration factors, reduced solvent use, high throughput. researchgate.netresearchgate.net | Sorbent selection is critical, potential for matrix effects. |

| DLLME | A mixture of extraction and disperser solvents is injected into the sample, forming an emulsion for rapid extraction. | Water, Aqueous solutions | Fast, low solvent consumption, high enrichment factor. nih.gov | Limited to liquid samples, requires careful optimization. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Sludge | Fast, efficient, low solvent consumption compared to traditional methods. nih.gov | Requires specialized equipment. |

Development of Novel Detection and Quantification Methodologies

While standard chromatographic methods are robust, research continues to advance novel analytical techniques that offer greater specificity, sensitivity, or efficiency for analyzing fluorinated compounds.

Research Findings: A significant innovation is the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . Because the ¹⁹F nucleus is 100% naturally abundant and highly sensitive, ¹⁹F NMR can be used for the direct detection and structure elucidation of fluorinated compounds in complex mixtures, often eliminating the need for chromatographic separation. rsc.orgrsc.org This "¹⁹F-centered" approach uses the fluorine atom as a convenient tag to obtain detailed structural information. rsc.org

Another cutting-edge technique is HPLC coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS) . This method provides fluorine-specific detection by monitoring a barium-fluoride polyatomic ion ([BaF]⁺) formed in the plasma. nih.gov This allows for the non-targeted screening of all fluorine-containing compounds in a sample, regardless of their molecular structure or ionization efficiency, making it a powerful tool for discovering novel fluorinated environmental contaminants. nih.gov

Furthermore, the development of novel sorbent materials for SPE continues to improve extraction selectivity. For instance, mixed-mode zwitterionic sorbents modified with graphene have been synthesized to enhance the extraction of aromatic compounds through a combination of ion-exchange and π-π interactions. nih.gov

Sustainable Synthesis and Green Chemistry Principles Applied to Benzotrifluoride Chemistry

Adherence to the Twelve Principles of Green Chemistry in Synthetic Design

The Twelve Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical design and engineering. The synthesis of benzotrifluoride (B45747) derivatives, including 2,3-Dimethylbenzotrifluoride, can be systematically improved by applying these tenets.

Prevention : It is preferable to prevent the formation of waste rather than treating it after it has been created. yale.edunih.gov In benzotrifluoride synthesis, this involves selecting reactions with high yields and minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Reactions like additions and rearrangements, which have 100% atom economy, are ideal. youtube.com

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little to no toxicity. compoundchem.com This involves replacing toxic reagents and solvents with safer alternatives.

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. Many traditional solvents are toxic, flammable, and contribute to pollution. greenchemistry-toolkit.org

Design for Energy Efficiency : Energy requirements should be minimized. yale.edu Syntheses should ideally be conducted at ambient temperature and pressure.

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. nih.gov The conventional synthesis of many aromatic compounds relies on depleting petrochemical feedstocks. greenchemistry-toolkit.org

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and generates waste. compoundchem.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. yale.edu

Design for Degradation : Chemical products should be designed to break down into harmless products at the end of their function and not persist in the environment. compoundchem.com

Real-time Analysis for Pollution Prevention : Analytical methods should be developed to allow for real-time monitoring and control during a process to prevent the formation of hazardous substances. compoundchem.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents.

The application of these principles in the synthesis of a related compound, ibuprofen, demonstrates their impact. An older, six-step process had an atom economy of less than 40%, generating significant waste. A modern, three-step catalytic process increased the atom economy to about 80% (99% with recycled acetic acid), drastically reducing waste and improving efficiency. epa.govsciencehistory.org Similar strategic redesigns can be applied to the synthesis of this compound.

Development of Environmentally Benign Solvents and Alternative Reaction Media (e.g., Benzotrifluoride as a Green Solvent)

A significant portion of waste in chemical processes comes from solvents. greenchemistry-toolkit.org Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free systems. Benzotrifluoride (BTF), the parent compound of this compound, has emerged as a useful and more environmentally friendly solvent for organic synthesis. researchgate.netugent.be

BTF is considered a greener alternative to many conventional solvents, particularly chlorinated hydrocarbons like dichloromethane (B109758) and aromatic solvents like benzene (B151609) and toluene. researchgate.netkowachemical.com It possesses several advantageous properties: it is relatively inert, has low toxicity, a higher boiling point and lower vapor pressure than dichloromethane, and does not form peroxides like tetrahydrofuran (B95107) (THF). researchgate.netkowachemical.com Its polarity is comparable to dichloromethane, making it a suitable replacement in a wide range of reactions, including ionic, transition-metal-catalyzed, and radical reactions. researchgate.netugent.be The use of BTF as a reaction medium aligns with the fifth principle of green chemistry by replacing a hazardous auxiliary substance with a safer one. researchgate.net

Below is a table comparing the properties of Benzotrifluoride with other common laboratory solvents.

Atom Economy and Waste Minimization Strategies in the Production of this compound and its Derivatives

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

A high atom economy signifies that most of the reactants' atoms are used in the final product, minimizing the generation of byproducts and waste. wikipedia.org This is distinct from reaction yield, as a reaction can have a high yield but a low atom economy if it produces a significant amount of waste byproducts. primescholars.com

For the synthesis of this compound, a hypothetical route starting from 2,3-dichlorotoluene (B105489) could involve a fluorination step. However, a more atom-economical approach would be a direct methylation of a benzotrifluoride precursor. Consider a hypothetical Friedel-Crafts methylation of 3-fluorotoluene (B1676563) to introduce the methyl groups, followed by trifluoromethylation. While complex, the goal would be to select addition or direct C-H activation pathways over substitution reactions, which inherently generate byproducts.

For instance, a traditional substitution reaction like the Gabriel synthesis of amines has a very low atom economy (often less than 50%) due to the formation of a stoichiometric amount of phthalic acid salt waste. wikipedia.orgprimescholars.com In contrast, addition reactions, where two or more molecules combine to form a single larger molecule, can achieve 100% atom economy. youtube.com

The table below illustrates a hypothetical atom economy calculation for a substitution reaction that could be part of a multi-step synthesis of a benzotrifluoride derivative.

This example highlights how substitution reactions can be inherently wasteful. Waste minimization strategies focus on redesigning synthetic routes to favor reactions with higher atom economy and implementing recycling programs for solvents and catalysts. researchgate.net

Exploration of Catalytic Processes for Reduced Reagent Use and Energy Consumption

Catalysis is a cornerstone of green chemistry, addressing several of its principles simultaneously. Catalysts increase reaction rates, often allowing processes to run at lower temperatures and pressures, thus reducing energy consumption (Principle 6). yale.eduepa.gov They are used in small quantities and can often be recycled, minimizing waste. Most importantly, they enable highly selective reactions that produce fewer byproducts, leading to higher atom economy and preventing waste (Principles 2 and 9). yale.edu

The synthesis of benzotrifluoride and its derivatives has benefited from the development of catalytic methods. For example, a patented process describes the preparation of benzotrifluoride by reacting benzotrichloride (B165768) with hydrogen fluoride (B91410) in a gaseous phase using an aluminum fluoride catalyst. epo.orggoogle.com This catalytic gas-phase reaction is an improvement over older liquid-phase reactions that required high pressure (20-40 Kg/cm²) and high temperatures to minimize the loss of reagents. google.com The catalytic process can be operated efficiently at atmospheric pressure, reducing the need for expensive, high-pressure reaction vessels and enhancing safety. google.com

Further catalytic innovations include:

Catalytic Hydrogenation : In the synthesis of derivatives like 3-amino-2-methylbenzotrifluoride, the reduction of a nitro group is achieved through catalytic hydrogenation using catalysts such as palladium on carbon. google.com This method is cleaner than using stoichiometric reducing agents like tin chloride, which is a heavy metal polluter. greenchemistry-toolkit.org

Friedel-Crafts Catalysis : The synthesis of chlorinated benzotrifluoride derivatives can be achieved by treating a nitrobenzotrifluoride with molecular chlorine in the presence of a Friedel-Crafts type catalyst (e.g., ferric chloride) and a sulfur compound. googleapis.com This catalytic approach facilitates the specific replacement of nitro groups with chlorine.

By replacing stoichiometric reagents with selective catalysts, chemical manufacturers can significantly reduce waste, lower energy inputs, and create safer, more economical processes for producing this compound and other valuable chemical intermediates. sciencehistory.org

Emerging Research Areas and Future Perspectives for 2,3 Dimethylbenzotrifluoride Chemistry

Integration with Advanced Catalytic Systems (e.g., Photocatalysis, Biocatalysis, Organocatalysis)

The development of sophisticated catalytic systems is opening new avenues for the selective and efficient functionalization of fluorinated molecules like 2,3-dimethylbenzotrifluoride. These advanced methods offer potential alternatives to traditional synthetic routes, which may require harsh conditions.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for generating radical species under mild conditions. rsc.org For trifluoromethylated compounds, photoredox catalysis can enable C-F bond activation, allowing for defluoroalkylation reactions. For instance, research has shown that photoredox generation of N-centered radicals can facilitate the functionalization of C-H bonds. rsc.org Future research could apply these light-mediated strategies to activate the C-H bonds on the methyl groups or the aromatic ring of this compound, enabling novel transformations. The direct photolysis of benzotrifluoride (B45747) derivatives is also an area of study, with ring substituents playing a critical role in the photochemical reactivity of the CF3 moiety. nih.govacs.org

Biocatalysis : The use of enzymes for synthetic chemistry offers high selectivity and environmentally benign reaction conditions. While specific biocatalytic routes for this compound are not established, enzymes have been utilized in the synthesis of other organofluorine compounds. researchgate.net For example, certain enzymes can perform biocatalytic synthesis of complex fluorinated molecules, demonstrating nature's potential to handle fluorinated substrates. researchgate.net Future exploration in this area could involve screening for or engineering enzymes capable of selective hydroxylation or other modifications of the this compound scaffold.

Organocatalysis : Organocatalysis, which uses small organic molecules as catalysts, has become a key method for enantioselective synthesis. nih.gov In fluorine chemistry, chiral amine catalysts have been successfully used to construct C-CF3 bonds with high enantioselectivity. researchgate.net This approach could be envisioned for derivatizing this compound, for instance, by first introducing a reactive functional group that can then engage in organocatalytic transformations to build chiral centers.

| Catalytic System | Potential Application for this compound | General Findings from Related Compounds |

| Photocatalysis | Selective C-H bond activation on the aromatic ring or methyl groups; C-F bond activation. | Enables defluoroalkylation and other novel transformations of trifluoromethyl-containing compounds under mild conditions. rsc.org |

| Biocatalysis | Enantioselective functionalization, such as hydroxylation, on the scaffold. | Enzymes have been used for the synthesis of complex fluorinated molecules, offering high selectivity. researchgate.net |

| Organocatalysis | Asymmetric synthesis of chiral derivatives. | Chiral organocatalysts are effective for the enantioselective formation of C-F and C-CF3 bonds. nih.govresearchgate.net |

Exploration of Novel Functionalization and Derivatization Strategies for Enhanced Molecular Complexity

Increasing the structural sophistication of this compound is key to unlocking its full potential in various applications. csmres.co.uk Modern synthetic chemistry offers a toolkit of strategies to build upon this core structure, enhancing its molecular complexity.

Recent advances have focused on the selective activation of C-F and C-H bonds, which are typically robust.

C-F Bond Functionalization : While the C-F bond is the strongest single bond in organic chemistry, strategies for its selective activation and transformation are emerging. These methods allow for the synthesis of partially fluorinated intermediates from polyfluorinated starting materials. For example, defluorinative functionalization can convert a trifluoromethyl group into a difluoromethyl motif, which is also valuable in bioactive compounds. nih.gov Such a strategy could transform this compound into a precursor for difluoromethyl-containing derivatives.

C-H Functionalization : Direct C-H functionalization is a highly atom-economical strategy for elaborating molecular scaffolds. acs.org Transition-metal catalysis, particularly with iridium, has been used for the dehydrogenative C-H silylation of trifluoromethylated benzhydrols. acs.org Applying similar principles to this compound could allow for the direct introduction of silyl (B83357) groups, which can then be converted into a wide range of other functionalities.

Domino Reactions : Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. A domino trifluoromethylation/cyclization strategy has been used to synthesize 2-(trifluoromethyl)indoles from 2-alkynylanilines. organic-chemistry.org One could envision a future where derivatives of this compound, suitably pre-functionalized, undergo domino reactions to rapidly construct complex heterocyclic systems.

These advanced functionalization techniques are crucial for creating libraries of novel this compound derivatives for screening in drug discovery and materials science. csmres.co.uknih.gov

Role in Advanced Materials Science Research (e.g., Liquid Crystals, Polymers, Electronic Materials)

The trifluoromethyl group is known to enhance key properties in materials, such as thermal stability, chemical resistance, and solubility in specific media, while also influencing electronic characteristics. nbinno.comnbinno.com These features position trifluoromethylated aromatics like this compound as promising building blocks for advanced materials.

Liquid Crystals : The incorporation of fluorine atoms can significantly influence the mesomorphic (liquid crystalline) properties of a molecule. Research on liquid crystals based on a benzotrifluoride moiety has shown that these compounds can exhibit high thermal stability over a broad temperature range. mdpi.comnih.gov The planarity and dipole moment of the molecules are critical factors in determining their liquid crystal behavior. mdpi.com By incorporating the this compound core into larger, anisotropic structures, it is plausible to design new liquid crystalline materials with tailored properties.

Polymers : In polymer science, incorporating fluorinated monomers can lead to materials with improved thermal stability, lower surface energy, and unique optical or dielectric properties. nbinno.comresearchgate.net The hydrophobicity and chemical inertness associated with fluorinated compounds make them ideal for high-performance polymers, specialized coatings, and membranes. nbinno.com this compound could serve as a monomer or a precursor to a monomer for creating advanced polymers with desirable characteristics for demanding applications.

Electronic Materials : The strong electron-withdrawing nature of the trifluoromethyl group can lower the orbital energies of aromatic systems. researchgate.net This property is highly valuable in the design of electron-accepting organic materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The this compound unit could be integrated into larger conjugated systems to tune their electronic properties for use in next-generation electronic devices.

| Material Type | Influence of Trifluoromethyl Group | Potential Role of this compound |

| Liquid Crystals | Modifies mesomorphic properties, enhances thermal stability. mdpi.comnih.gov | As a core structural unit for novel, thermally stable liquid crystal materials. |

| Polymers | Improves thermal stability, chemical resistance, and hydrophobicity; lowers surface energy. nbinno.com | A monomer or precursor for high-performance fluorinated polymers and coatings. |

| Electronic Materials | Acts as a strong electron-withdrawing group, lowering orbital energies. researchgate.net | A building block for electron-deficient organic semiconductors and other electronic components. |

Advances in Predictive Modeling and Machine Learning for Chemical Research and Discovery

The intersection of computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. Predictive modeling and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of molecules like this compound and their derivatives.

Reaction Prediction and Optimization : Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. acs.org For fluorine chemistry, ML models have been developed to navigate complex reaction landscapes for processes like deoxyfluorination, enabling the accurate prediction of high-yielding conditions for new substrates. acs.orgucla.edu Such models could be applied to predict optimal conditions for the functionalization of this compound, saving significant experimental time and resources.

Property Prediction : Predicting the physicochemical and biological properties of a molecule before its synthesis is a major goal of computational chemistry. ML models can be used to forecast properties relevant to materials science or pharmacology. For instance, algorithms are being developed to predict the bond dissociation energies in fluorinated compounds, which is crucial for understanding their stability and reactivity. chemrxiv.org This could help in designing this compound derivatives with desired stability profiles.

De Novo Molecular Design : Generative models, a type of AI, can design entirely new molecules with specific desired properties. These approaches can explore vast chemical spaces to identify novel drug-like compounds or materials. nih.gov By setting the this compound core as a starting point, generative algorithms could propose novel derivatives predicted to have high activity for a biological target or optimal properties for a material application.

Interdisciplinary Research Synergies and Applications in Emerging Fields

The unique properties conferred by the trifluoromethyl group make this compound a molecule of interest at the crossroads of chemistry, biology, and materials science. Its potential applications are likely to be driven by interdisciplinary collaboration.